5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO6S/c1-22-13-8-9(7-10(15(18)19)14(13)23-2)24(20,21)17-12-6-4-3-5-11(12)16/h3-8,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWBWWQLGYGIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180850 | |
| Record name | 5-[[(2-Fluorophenyl)amino]sulfonyl]-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406928-29-8 | |
| Record name | 5-[[(2-Fluorophenyl)amino]sulfonyl]-2,3-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406928-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(2-Fluorophenyl)amino]sulfonyl]-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid typically involves the reaction of 2-fluoroaniline with 2,3-dimethoxybenzoic acid in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Research Findings and Implications
Role of Sulfamoyl Group :
- Critical for enzyme inhibition (e.g., HIV-1 integrase in Compound A) due to hydrogen bonding with catalytic residues .
- Fluorophenyl vs. tert-butyl substituents modulate lipophilicity and binding affinity.
Methoxy Substitution Patterns :
- 2,3-Dimethoxy : Enhances electron-donating effects, stabilizing the benzoic acid moiety and influencing acidity (pKa) .
- Positional Isomerism : 2,6-dimethoxy derivatives exhibit lower solubility due to reduced symmetry .
Synthetic Accessibility :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility |
|---|---|---|---|---|
| This compound | C₁₅H₁₄FNO₆S | 355.34 | 2-Fluorophenyl, sulfamoyl | Polar solvents |
| 5-(N-tert-Butylsulfamoyl)-2,3-dimethoxybenzoic acid | C₁₅H₂₁NO₆S | ~343.39 | tert-Butyl, sulfamoyl | Not reported |
| 2,3-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | None | Sparingly soluble |
Biological Activity
5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H14FNO6S
- Molecular Weight : 355.34 g/mol
- Melting Point : Approximately 213.35 °C
- Boiling Point : ~531.5 °C at 760 mmHg
- Density : ~1.5 g/cm³
The compound's biological activity is primarily attributed to its structural features, which include a sulfamoyl group and methoxy substituents. These functional groups are known to interact with various biological targets, influencing pathways such as:
- Inhibition of Enzymatic Activity : The sulfamoyl group can inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, impacting signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic functions.
Anti-inflammatory Effects
Studies have shown that the compound can reduce the production of pro-inflammatory cytokines. This effect is significant in conditions such as arthritis and other inflammatory diseases, where modulation of the immune response is crucial.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study demonstrated that derivatives of sulfamoylbenzoic acids showed significant activity against Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values were determined to assess potency against specific strains.
-
Anti-inflammatory Research :
- In vitro experiments indicated a reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound, suggesting its potential as an anti-inflammatory agent.
- Animal models of inflammation showed decreased edema and pain response when treated with the compound.
-
Cancer Cell Studies :
- A series of assays on human cancer cell lines revealed IC50 values indicating effective cytotoxicity at micromolar concentrations.
- Flow cytometry analysis confirmed apoptosis induction in treated cells, highlighting the compound's mechanism of action.
Data Tables
Q & A
Q. What are the recommended synthetic pathways for 5-[(2-fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid, and how can purity be optimized?
Synthesis typically involves a multi-step approach:
- Step 1 : Start with 2,3-dimethoxybenzoic acid (precursor availability confirmed ).
- Step 2 : Introduce the sulfamoyl group via sulfonation using chlorosulfonic acid, followed by reaction with 2-fluoroaniline.
- Step 3 : Purify intermediates via recrystallization (e.g., methanol/water mixtures) and confirm purity using HPLC (>95% purity threshold).
- Key Reference : Similar sulfamoyl benzoic acid syntheses emphasize inert atmospheres and temperature control (e.g., 0–5°C for sulfonation) to avoid side reactions .
Q. Which spectroscopic methods are critical for characterizing this compound?
- FTIR : Confirm sulfonamide (S=O stretching ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups .
- NMR : Use and NMR to resolve methoxy (δ 3.8–4.0 ppm), fluorophenyl (δ 7.1–7.6 ppm), and sulfamoyl protons (integration ratios critical for stoichiometry) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at 383.36 g/mol).
Advanced Research Questions
Q. How does the compound’s structure influence its coordination chemistry with transition metals?
- The carboxylic acid and sulfamoyl groups act as bidentate ligands for metals like Cu(II).
- Experimental Design : Prepare complexes by refluxing the compound with Cu(NO)·3HO in ethanol/water (1:1), then characterize magnetic moments (e.g., μ = 1.73 BM for octahedral geometry) and thermal stability (TGA up to 300°C) .
- Data Interpretation : Compare FTIR shifts (e.g., Δν(COO⁻) > 200 cm⁻¹ indicates metal coordination) .
Q. What contradictions exist in thermodynamic data for dimethoxybenzoic acid derivatives, and how can they be resolved?
- Contradiction : Experimental vs. calculated enthalpies of formation vary for isomers (e.g., 2,3-dimethoxybenzoic acid: expt. 31 kJ/mol vs. GAV-predicted 6 kJ/mol) .
- Resolution : Use group additivity values (GAVs) with corrections for steric effects (e.g., adjacent methoxy groups) and validate via combustion calorimetry .
Q. How can this compound be used to study enzyme inhibition (e.g., adenylating enzymes in siderophore biosynthesis)?
- Methodology :
- Design bisubstrate inhibitors mimicking natural ligands (e.g., DHB-AMS derivatives) .
- Use fluorescence polarization (FP) assays to measure binding affinity (K) to target enzymes like BasE .
- Key Insight : The fluorophenyl group may enhance hydrophobic interactions with enzyme pockets, similar to tert-butyl analogs in HIV integrase inhibitors .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in sulfamoyl benzoic acid derivatives?
- Systematic Approach :
- Syntize analogs with varying substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring).
- Test biological activity (e.g., MIC assays for antimicrobial properties) and correlate with computational parameters (logP, polar surface area) .
- Case Study : Replace 2-fluorophenyl with 3,4-dimethylphenyl to assess steric vs. electronic effects on target binding .
Data Interpretation and Experimental Design
Q. How should researchers address discrepancies in thermal stability data for metal complexes of this compound?
- Hypothesis Testing :
- Variability in decomposition temperatures (e.g., 250–300°C) may arise from hydration states or crystallinity differences.
- Conduct TGA-DSC under controlled humidity and compare with XRD patterns to identify polymorphs .
Q. What are the best practices for optimizing reaction yields in multi-step syntheses?
- Process Variables :
Computational and Theoretical Considerations
Q. How can DFT calculations predict the compound’s reactivity in nucleophilic aromatic substitution?
- Protocol :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate Fukui indices to identify electrophilic centers (e.g., positions para to sulfamoyl group) .
- Validate with experimental kinetic data (e.g., SNAr rates with amines) .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
